molecular formula C19H17NO2 B13797948 ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate CAS No. 65474-26-2

ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate

Cat. No.: B13797948
CAS No.: 65474-26-2
M. Wt: 291.3 g/mol
InChI Key: JHGDSEOOWPDQPR-UHFFFAOYSA-N
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Description

Ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of two phenyl groups attached to the 2 and 5 positions of the pyrrole ring, and an ethyl ester group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-diphenylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrrole ring itself.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce dihydropyrrole derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings or the pyrrole ring.

Scientific Research Applications

Ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups and an ethyl ester group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

65474-26-2

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C19H17NO2/c1-2-22-19(21)16-13-17(14-9-5-3-6-10-14)20-18(16)15-11-7-4-8-12-15/h3-13,20H,2H2,1H3

InChI Key

JHGDSEOOWPDQPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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